

Application Note and Protocol: Mesylation of 10-Undecen-1-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *10-Undecyl methane sulfonate*

Cat. No.: *B8555305*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of undec-10-en-1-yl methanesulfonate (10-undecenyl mesylate) from 10-undecen-1-ol. This reaction is a crucial step in synthetic organic chemistry, converting a primary alcohol into a good leaving group, thereby facilitating subsequent nucleophilic substitution or elimination reactions.

Introduction

The conversion of alcohols to mesylates is a fundamental transformation in organic synthesis. The hydroxyl group of an alcohol is a poor leaving group, but upon mesylation, it is converted into a methanesulfonate group, which is an excellent leaving group. This protocol details the mesylation of the long-chain alkenyl alcohol, 10-undecen-1-ol, using methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in dichloromethane (DCM). This method is widely applicable and known for its mild reaction conditions and high yields.

Reaction Scheme

Figure 1: Mesylation of 10-undecen-1-ol to yield undec-10-en-1-yl methanesulfonate.

Materials and Reagents

Reagent/Material	Molecular Formula	Molar Mass (g/mol)	CAS Number	Supplier
10-Undecen-1-ol	C11H22O	170.29	112-43-6	e.g., Sigma-Aldrich
Methanesulfonyl Chloride (MsCl)	CH3ClO2S	114.55	124-63-0	e.g., Sigma-Aldrich
Triethylamine (Et ₃ N)	C ₆ H ₁₅ N	101.19	121-44-8	e.g., Sigma-Aldrich
Dichloromethane (DCM), dry	CH ₂ Cl ₂	84.93	75-09-2	e.g., Sigma-Aldrich
Deionized Water	H ₂ O	18.02	7732-18-5	-
1 M Hydrochloric Acid (HCl)	HCl	36.46	7647-01-0	-
Saturated Sodium Bicarbonate	NaHCO ₃	84.01	144-55-8	-
Brine (Saturated NaCl)	NaCl	58.44	7647-14-5	-
Anhydrous Sodium Sulfate	Na ₂ SO ₄	142.04	7757-82-6	e.g., Sigma-Aldrich

Experimental Protocol

This protocol is based on a general procedure for the mesylation of primary alcohols.[\[1\]](#)

1. Reaction Setup: a. To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 10-undecen-1-ol (5.00 g, 29.4 mmol, 1.0 equiv.). b. Dissolve the alcohol in 100 mL of dry dichloromethane (DCM). c. Cool the solution to 0 °C using an ice-water bath.
2. Addition of Reagents: a. To the cooled solution, add triethylamine (6.15 mL, 44.1 mmol, 1.5 equiv.) via syringe. b. Stir the mixture for 5 minutes. c. Slowly add methanesulfonyl chloride

(2.73 mL, 35.3 mmol, 1.2 equiv.) dropwise via syringe over a period of 10-15 minutes, ensuring the temperature remains at 0 °C.

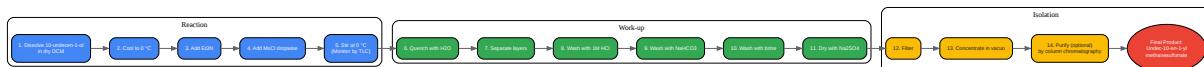
3. Reaction Monitoring: a. Stir the reaction mixture at 0 °C. b. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). The product, being less polar than the starting alcohol, will have a higher R_f value. c. The reaction is typically complete within 1-4 hours.

4. Work-up Procedure: a. Once the reaction is complete, quench the reaction by adding 50 mL of deionized water. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Wash the organic layer sequentially with: i. 50 mL of cold 1 M HCl to remove excess triethylamine. ii. 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. iii. 50 mL of brine to remove residual water. d. Dry the organic layer over anhydrous sodium sulfate.

5. Product Isolation and Purification: a. Filter the solution to remove the drying agent. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. c. If necessary, the crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Characterization of Undec-10-en-1-yl Methanesulfonate

The final product should be characterized to confirm its identity and purity.


Property	Value
Chemical Name	Undec-10-en-1-yl methanesulfonate
Synonyms	10-Undecenyl methanesulfonate
CAS Number	52355-50-7
Molecular Formula	C ₁₂ H ₂₄ O ₃ S
Molecular Weight	248.38 g/mol
Appearance	Expected to be a colorless to pale yellow oil

Spectroscopic Data (Expected):

- ^1H NMR (CDCl_3):
 - δ 5.85-5.75 (m, 1H, $-\text{CH}=\text{CH}_2$)
 - δ 5.02-4.92 (m, 2H, $-\text{CH}=\text{CH}_2$)
 - δ 4.22 (t, $J = 6.5$ Hz, 2H, $-\text{CH}_2\text{-OMs}$)
 - δ 3.00 (s, 3H, $-\text{SO}_2\text{-CH}_3$)
 - δ 2.04 (q, $J = 7.0$ Hz, 2H, $-\text{CH}_2\text{-CH}=\text{CH}_2$)
 - δ 1.75 (p, $J = 6.8$ Hz, 2H, $-\text{CH}_2\text{-CH}_2\text{-OMs}$)
 - δ 1.40-1.25 (m, 10H, $-(\text{CH}_2)_5-$)
- ^{13}C NMR (CDCl_3):
 - δ 139.1 ($-\text{CH}=\text{CH}_2$)
 - δ 114.2 ($-\text{CH}=\text{CH}_2$)
 - δ 70.2 ($-\text{CH}_2\text{-OMs}$)
 - δ 37.4 ($-\text{SO}_2\text{-CH}_3$)
 - δ 33.8, 29.4, 29.3, 29.1, 28.9, 28.8, 25.4 ($-(\text{CH}_2)_7-$)
- IR (neat, cm^{-1}):
 - ~ 3075 (C-H stretch, alkene)
 - $\sim 2925, 2855$ (C-H stretch, alkane)
 - ~ 1640 (C=C stretch)
 - $\sim 1350, 1175$ (S=O stretch)

- ~960 (S-O stretch)
- Mass Spectrometry (ESI+):
 - m/z 249.15 [M+H]⁺
 - m/z 271.13 [M+Na]⁺

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the mesylation of 10-undecen-1-ol.

Safety Precautions

- Methanesulfonyl chloride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Triethylamine is flammable and has a strong, unpleasant odor. Handle it in a fume hood.
- Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with care in a fume hood.
- The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the reaction.

Conclusion

This protocol provides a reliable and straightforward method for the synthesis of undec-10-en-1-yl methanesulfonate. The resulting product is a versatile intermediate that can be used in a variety of subsequent synthetic transformations. Careful adherence to the described procedure and safety precautions is essential for a successful and safe experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- To cite this document: BenchChem. [Application Note and Protocol: Mesylation of 10-Undecen-1-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8555305#protocol-for-the-mesylation-of-10-undecen-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com